(R)-1-(Diphenylphosphino)-3-methyl-2-butanamine
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Overview
Description
(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine is a chiral phosphine ligand widely used in asymmetric catalysis. This compound is known for its ability to facilitate various chemical transformations, making it a valuable tool in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine typically involves the reaction of diphenylphosphine with a suitable chiral amine precursor. One common method includes the use of (S)-3-methyl-2-butanamine as the starting material. The reaction is carried out under inert atmosphere conditions, often using a base such as sodium hydride to deprotonate the amine and facilitate the nucleophilic attack on the diphenylphosphine .
Industrial Production Methods
Industrial production of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often acting as a ligand in catalytic systems.
Substitution: The phosphine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the presence of a strong base or a transition metal catalyst.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced amine derivatives, and various substituted phosphine compounds .
Scientific Research Applications
(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It plays a role in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-(Diphenylphosphino)-3-methylbutan-2-amine involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, promoting the desired chemical transformations. The phosphine ligand’s steric and electronic properties play a crucial role in determining the reactivity and selectivity of the catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- ®-1-(Diphenylphosphino)-3-methylbutan-2-amine
- (S)-2-(Diphenylphosphino)-3-methylbutan-2-amine
- (S)-1-(Diphenylphosphino)-2-methylbutan-2-amine
Uniqueness
(S)-1-(Diphenylphosphino)-3-methylbutan-2-amine is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in asymmetric catalysis. Compared to its analogs, this compound offers superior performance in certain catalytic processes, making it a preferred choice for specific applications .
Properties
IUPAC Name |
1-diphenylphosphanyl-3-methylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22NP/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLCXURCZWQECA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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